2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide
Overview
Description
2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as azoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on its structural similarity to azoles, it can be inferred that it may interact with its target by inhibiting the enzyme responsible for 14α-demethylation of lanosterol .
Biochemical Pathways
The compound’s interaction with its target can affect the biochemical pathway of sterol biosynthesis, particularly the conversion of lanosterol to ergosterol . This inhibition can lead to an accumulation of 14α-methyl sterols, disrupting membrane structure and function, and ultimately leading to the death of the cell .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion profiles, contributing to their high therapeutic index .
Result of Action
The compound has shown good antimicrobial activities against test microorganisms . This is likely due to the disruption of membrane structure and function caused by the inhibition of sterol biosynthesis .
Biochemical Analysis
Biochemical Properties
2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various drugs and endogenous compounds . Additionally, it can bind to proteins, altering their structure and function, which can lead to changes in cellular processes. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and downstream effects on gene expression. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage, due to its interaction with metabolic enzymes and accumulation in tissues . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This compound can be metabolized by these enzymes, leading to the formation of various metabolites that can have different biological activities. Additionally, this compound can affect metabolic flux by inhibiting or activating key enzymes in metabolic pathways, resulting in changes in the levels of metabolites and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues or cellular compartments. Additionally, binding to proteins can affect its localization and distribution, leading to variations in its concentration and activity within different parts of the cell or tissue .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-8-10-15(11-9-13)21-12-17-23-24-19(27-14(2)18(26)22-20)25(17)16-6-4-3-5-7-16/h3-11,14,21H,12,20H2,1-2H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIOMUXFKMISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112432 | |
Record name | Propanoic acid, 2-[[5-[[(4-methylphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-81-7 | |
Record name | Propanoic acid, 2-[[5-[[(4-methylphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-[[5-[[(4-methylphenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601112432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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